molecular formula C9H7ClF3NO3 B2518279 Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate CAS No. 2247849-77-8

Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate

Cat. No.: B2518279
CAS No.: 2247849-77-8
M. Wt: 269.6
InChI Key: GUAFJUJJWZBTHL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate is a fluorinated isonicotinate ester characterized by a pyridine ring substituted with a chlorine atom at position 3 and a 2,2,2-trifluoroethoxy group at position 2.

Properties

IUPAC Name

methyl 3-chloro-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3/c1-16-8(15)5-2-3-14-7(6(5)10)17-4-9(11,12)13/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAFJUJJWZBTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate typically involves the reaction of 3-chloroisonicotinic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process is often facilitated by the use of reagents such as sulfuric acid or other strong acids to promote the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound produced .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively.

Scientific Research Applications

Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest its potential as a modulator of inflammatory and microbial processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Applications Reference
Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate Isonicotinate ester 3-Cl, 2-OCH2CF3 High lipophilicity; research potential N/A
Lansoprazole derivatives Pyridine oxide 3-Me, 4-OCH2CF3 Pharmaceutical (proton-pump inhibitor)
Triflusulfuron methyl ester Triazine-benzoate Triazine-OCH2CF3, benzoate ester Herbicide (ALS inhibitor)
Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate Isonicotinate ester 3-Cl, 2-piperazino, 5-CF3 Kinase research
Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate Isonicotinate ester 2,3-diCl, 5-CF3 Discontinued (stability issues?)

Research Findings and Implications

  • Trifluoroethoxy vs. Trifluoromethyl : The trifluoroethoxy group’s ether linkage may improve oxidative stability compared to trifluoromethyl, as seen in sulfonylureas .
  • Chlorine Position : The 3-chloro substituent in the target compound may enhance electrophilic substitution reactivity compared to 2,3-dichloro analogs .
  • Piperazino vs.

Biological Activity

Overview

Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate is a chemical compound with significant potential for various biological applications. Its molecular formula is C9H7ClF3NO3C_9H_7ClF_3NO_3, and it has garnered attention for its antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

  • Molecular Weight : 269.61 g/mol
  • Synthesis : Typically synthesized through the reaction of 3-chloroisonicotinic acid with 2,2,2-trifluoroethanol, often using strong acids as catalysts to facilitate the esterification process.

The biological activity of this compound is attributed to its structural features:

  • The trifluoroethoxy group enhances lipophilicity, allowing better penetration through biological membranes.
  • Preliminary studies suggest that it may modulate inflammatory responses and microbial processes by interacting with specific enzymes and receptors within cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data suggests a moderate level of antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in human cell lines. A notable experiment showed a decrease in interleukin-6 (IL-6) levels when treated with varying concentrations of this compound:

Concentration (µM) IL-6 Production (% Inhibition)
1025
2545
5070

These findings indicate its potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Inflammatory Bowel Disease (IBD) : In a model of IBD, administration of this compound resulted in reduced intestinal inflammation and improved histological scores compared to control groups.
  • Infection Models : In vivo studies using mice infected with Staphylococcus aureus showed that treatment with the compound led to a significant reduction in bacterial load and improved survival rates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to introduce the 2,2,2-trifluoroethoxy group into pyridine derivatives like Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate?

  • The trifluoroethoxy group is often introduced via nucleophilic aromatic substitution (NAS) under controlled conditions. For example, in analogous compounds, activation of the pyridine ring with electron-withdrawing groups (e.g., chloro substituents) facilitates substitution reactions with trifluoroethanol. Reaction conditions (e.g., base selection, solvent polarity, and temperature) are critical for regioselectivity and yield optimization. Post-substitution esterification using methyl chloride or dimethyl sulfate may finalize the synthesis .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/19F^{19}\text{F} NMR are essential for structural confirmation. Purity assessment typically employs reversed-phase HPLC with UV detection, as demonstrated in pharmacopeial standards for structurally related trifluoroethoxy-containing pharmaceuticals (e.g., Lansoprazole derivatives). Impurity profiling, such as sulfoxide or sulfone byproducts, requires gradient elution protocols .

Q. How does the chloro substituent at position 3 influence the compound’s electronic properties and reactivity?

  • The electron-withdrawing chloro group enhances the electrophilicity of the pyridine ring, promoting nucleophilic attack at position 2. Computational studies (e.g., DFT calculations) can quantify this effect by analyzing partial charge distribution and frontier molecular orbitals. Experimental validation includes kinetic studies comparing substitution rates with non-chlorinated analogs .

Advanced Research Questions

Q. What experimental strategies can mitigate competing side reactions during the synthesis of this compound?

  • Competing hydrolysis of the methyl ester or trifluoroethoxy group can be minimized by using anhydrous solvents (e.g., THF or DMF) and inert atmospheres. Catalytic additives like tetrabutylammonium fluoride (TBAF) may stabilize intermediates. Reaction monitoring via in-situ IR or LC-MS helps identify optimal quenching points to isolate the desired product .

Q. How does the compound’s stability vary under acidic, neutral, and basic conditions, and what degradation pathways are observed?

  • Stability studies in buffered solutions (pH 1–13) reveal ester hydrolysis as the primary degradation pathway under basic conditions, yielding 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinic acid. Acidic conditions may induce partial cleavage of the trifluoroethoxy group. Accelerated stability testing (40°C/75% RH) coupled with Arrhenius modeling predicts shelf-life and storage requirements .

Q. What mechanistic insights explain contradictory bioactivity data reported for structurally similar trifluoroethoxy-containing compounds?

  • Discrepancies in biological activity often arise from differences in metabolic stability, stereochemistry, or impurity profiles. For example, sulfoxide impurities in Lansoprazole analogs significantly alter pharmacological efficacy. Comparative studies using ultra-pure batches and enantiomerically resolved samples are recommended to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity or selectivity?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with target proteins (e.g., enzymes or receptors). For agrochemical applications, models may prioritize derivatives with optimized logP values for foliar absorption, informed by triazine herbicide SAR studies .

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